![molecular formula C18H30N4O2 B12518868 1,1'-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one) CAS No. 660395-24-4](/img/structure/B12518868.png)
1,1'-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one) is a complex organic compound featuring a piperazine core linked by an ethane-1,2-diyl bridge and substituted with 2-methylprop-2-en-1-one groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require refluxing to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce secondary amines .
Scientific Research Applications
1,1’-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one) involves its interaction with molecular targets such as enzymes or receptors. The piperazine core can bind to specific sites, altering the function of the target molecule. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,1’-Ethane-1,2-diyldipiperazine: Similar structure but lacks the 2-methylprop-2-en-1-one groups.
1,1’-[Piperazine-1,4-diyl]bis(2-chloroethanone): Contains chloroethanone groups instead of 2-methylprop-2-en-1-one.
Uniqueness
1,1’-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one) is unique due to the presence of the 2-methylprop-2-en-1-one groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
660395-24-4 |
|---|---|
Molecular Formula |
C18H30N4O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-methyl-1-[4-[2-[4-(2-methylprop-2-enoyl)piperazin-1-yl]ethyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C18H30N4O2/c1-15(2)17(23)21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)18(24)16(3)4/h1,3,5-14H2,2,4H3 |
InChI Key |
XSRBFCVDQRFZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1CCN(CC1)CCN2CCN(CC2)C(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


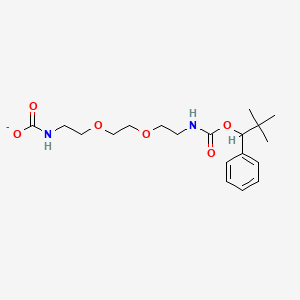
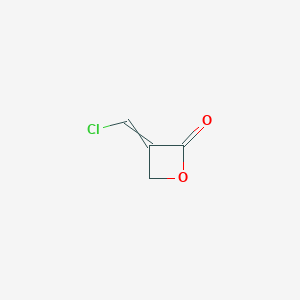

![4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12518834.png)
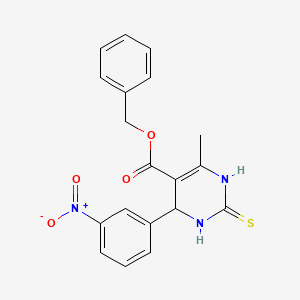

![4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide](/img/structure/B12518845.png)
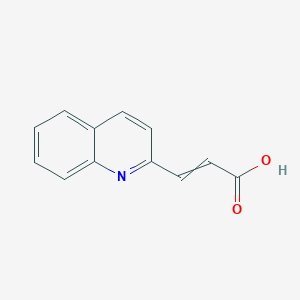
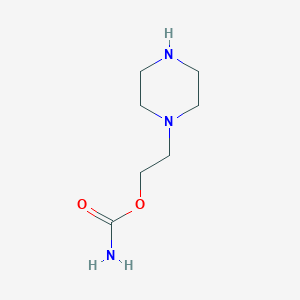
![3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane](/img/structure/B12518860.png)
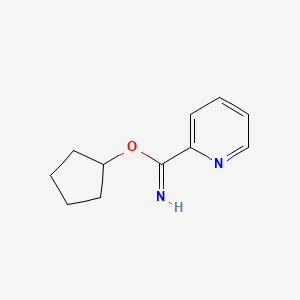
![1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane](/img/structure/B12518872.png)
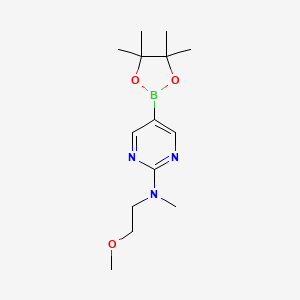
![4-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518884.png)
